3-(3-Formylphenyl)-5-methoxybenzoic acid
Description
3-(3-Formylphenyl)-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 5-position of the benzoic acid ring and a 3-formylphenyl group at the 3-position (Figure 1). The formyl group introduces electron-withdrawing effects, which influence the compound’s acidity, solubility, and reactivity.
Properties
IUPAC Name |
3-(3-formylphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-14-7-12(6-13(8-14)15(17)18)11-4-2-3-10(5-11)9-16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDACXMQOPUVCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688883 | |
| Record name | 3'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-76-2 | |
| Record name | 3'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Formylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-methoxybenzoic acid to introduce a bromine atom at the meta position. This is followed by a formylation reaction using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Formylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.
Reduction: 3-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Formylphenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Formylphenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
a. 3-(Difluoromethyl)-5-Methoxybenzoic Acid (CAS 1630678-31-7)
- Substituents : Difluoromethyl (-CF₂H) replaces the formyl (-CHO) group.
- Impact : The -CF₂H group is less electron-withdrawing than -CHO, leading to a higher pKa for the carboxylic acid (≈2.8 vs. ≈2.5 for the formyl analog). The difluoromethyl group also enhances lipophilicity (logP ≈1.9 vs. 1.2) .
- Applications : Used in agrochemicals for its stability under acidic conditions.
b. 3-(3-Carboxyphenyl)-5-Methoxybenzoic Acid (CAS 1261905-12-7)
- Substituents : Carboxy (-COOH) replaces -CHO.
- Impact : Dual carboxylic acid groups result in stronger acidity (pKa₁ ≈2.1, pKa₂ ≈4.3) and higher water solubility (≈15 mg/mL vs. 3 mg/mL for the formyl analog). The additional -COOH enables chelation with metal ions .
- Applications : Explored in coordination polymers for catalysis.
c. 5-Formyl-2-Hydroxy-3-Methoxybenzoic Acid (CAS 3507-08-2)
- Substituents : Formyl at 5-position and hydroxy at 2-position.
- Impact : Intramolecular hydrogen bonding between -CHO and -OH stabilizes the structure, reducing reactivity toward nucleophiles. The pKa is lower (≈2.3) due to proximity of electron-withdrawing groups .
- Applications : Intermediate in vanillin derivative synthesis.
Influence of Halogenation
a. 3-(3-Chloro-5-Fluorophenyl)-5-Methoxybenzoic Acid (CAS 1261927-20-1)
b. 2-Bromo-4-(3-Chloropropoxy)-5-Methoxybenzoic Acid
- Substituents : Bromo (-Br) and chloropropoxy (-OCH₂CH₂Cl) groups.
- Impact : Bulky substituents decrease solubility (≈0.5 mg/mL) but enhance thermal stability (decomposition >250°C vs. 180°C for the formyl analog) .
- Applications : Intermediate in kinase inhibitor synthesis.
Data Tables
Table 1. Physicochemical Properties
| Compound | MW | logP | pKa | Solubility (H₂O, mg/mL) |
|---|---|---|---|---|
| 3-(3-Formylphenyl)-5-methoxybenzoic acid | 256.2 | 1.2 | 2.5 | 3.0 |
| 3-(Difluoromethyl)-5-methoxybenzoic acid | 216.2 | 1.9 | 2.8 | 8.5 |
| 3-(3-Carboxyphenyl)-5-methoxybenzoic acid | 286.3 | 0.7 | 2.1/4.3 | 15.0 |
| 3-(3-Cl-5-F-phenyl)-5-methoxybenzoic acid | 294.7 | 2.5 | 2.4 | 1.2 |
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